Fostamatinib
Overview
Description
Fostamatinib is a spleen tyrosine kinase inhibitor used primarily for the treatment of chronic immune thrombocytopenia (ITP) in patients who have not responded adequately to previous treatments . It is marketed under the trade names Tavalisse and Tavlesse . This compound is a prodrug that is metabolized into its active form, tamatinib (R406), which inhibits the enzyme spleen tyrosine kinase (SYK) .
Scientific Research Applications
Fostamatinib has a wide range of scientific research applications:
Medicine: It is primarily used to treat chronic immune thrombocytopenia (ITP) by inhibiting spleen tyrosine kinase, which plays a role in the destruction of platelets.
Chemistry: The compound is used to study enzyme inhibition and the development of kinase inhibitors.
Industry: This compound’s synthesis and production methods are of interest in pharmaceutical manufacturing.
Mechanism of Action
Target of Action
Fostamatinib is a spleen tyrosine kinase (Syk) inhibitor . Syk is a key enzyme involved in the signaling of the immune system . By inhibiting Syk, this compound can modulate the immune response, particularly in conditions where the immune system is overactive .
Mode of Action
This compound works by inhibiting the activation of Syk in macrophages, which blocks autoantibody-mediated platelet phagocytosis . This means that this compound prevents the immune system from destroying platelets, allowing the platelet count to rise . This can reduce the likelihood of excessive bleeding, a common issue in conditions like chronic immune thrombocytopenia (ITP) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Syk signaling pathway . By inhibiting Syk, this compound disrupts the signaling processes that lead to the destruction of platelets . This can help to increase platelet counts and reduce symptoms in conditions like ITP .
Pharmacokinetics
This compound is a prodrug, meaning it is inactive until it is metabolized in the body . It is rapidly cleaved by alkaline phosphatase in the intestine to its active moiety, R406 . R406 is the major product in the blood and is mainly metabolized by cytochrome P450 3A4 and UGT1A9 in the liver . It is dominantly excreted in feces after anaerobic modification by the gut microbiota .
Result of Action
The primary result of this compound’s action is an increase in platelet counts . By inhibiting the destruction of platelets, this compound allows for an increase in the number of circulating platelets . This can help to reduce the risk of bleeding in conditions like ITP .
Action Environment
The effectiveness of this compound can be influenced by various factors. For instance, the drug’s absorption and metabolism can be affected by the patient’s diet and gut microbiota . Additionally, the drug’s efficacy can be influenced by the patient’s overall health status and the presence of other medical conditions . It’s also important to note that this compound’s effectiveness has been demonstrated in daily clinical practice conditions, showing its adaptability to various environments .
Biochemical Analysis
Biochemical Properties
Fostamatinib plays a significant role in biochemical reactions. The active metabolite of this compound, R406, inhibits signal transduction by Fcγ receptors involved in the antibody-mediated destruction of platelets by immune cells in chronic ITP . It binds reversibly to the ATP binding pocket with high affinity, inhibiting the kinase activity .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating the SYK kinase, which is crucial for controlling acute respiratory distress syndrome (ARDS) in patients with severe COVID-19 . It also inhibits signal transduction by Fcγ receptors involved in the antibody-mediated destruction of platelets by immune cells in chronic ITP .
Molecular Mechanism
This compound exerts its effects at the molecular level through its active metabolite, R406. R406 is an inhibitor of spleen tyrosine kinase (Syk). It binds reversibly to the ATP binding pocket with high affinity, inhibiting the kinase activity .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The median time to platelet response was 11 days . The proportion of time in response during the 27-month period examined was 83.3% .
Dosage Effects in Animal Models
In animal reproduction studies, this compound administration to pregnant rats or rabbits during organogenesis caused embryo-fetal mortality in a dose-dependent manner .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome 3A4 and UGT1A9 in the liver and is dominantly excreted in feces after anaerobic modification by the gut microbiota .
Transport and Distribution
This compound is transported and distributed within cells and tissues. R406, the active moiety of this compound, is a substrate of P-glycoprotein .
Preparation Methods
Fostamatinib is synthesized through a series of chemical reactions. The synthesis involves the reaction of the DMF solvate of a precursor compound with triethylamine in isopropanol at room temperature. The resulting solution is then treated with sodium 2-ethylhexanoate in water and isopropanol, leading to the precipitation of this compound hexahydrate . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Fostamatinib undergoes several types of chemical reactions, including:
Oxidation: The active metabolite R406 is metabolized by cytochrome P450 3A4 and UGT1A9 in the liver.
Reduction: Not commonly reported for this compound.
Substitution: The synthesis involves nucleophilic substitution reactions.
Hydrolysis: This compound is rapidly cleaved by alkaline phosphatase in the intestine to its active moiety R406.
Common reagents and conditions used in these reactions include triethylamine, isopropanol, and sodium 2-ethylhexanoate . The major product formed from these reactions is the active metabolite R406 .
Comparison with Similar Compounds
Fostamatinib is unique among spleen tyrosine kinase inhibitors due to its specific application in treating chronic immune thrombocytopenia. Similar compounds include:
Rituximab: A monoclonal antibody that targets CD20 on B cells, used in the treatment of various autoimmune diseases and cancers.
Eltrombopag: A thrombopoietin receptor agonist used to increase platelet production in patients with ITP.
Romiplostim: Another thrombopoietin receptor agonist used for the same purpose as eltrombopag.
This compound’s uniqueness lies in its mechanism of action as a spleen tyrosine kinase inhibitor, which directly targets the signaling pathways involved in platelet destruction .
Properties
IUPAC Name |
[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN6O9P/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDRMWXFWHEQQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)(O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN6O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401009170 | |
Record name | Fostamatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401009170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The active metabolite of fostamatinib, R406, is an inhibitor of spleen tyrosine kinase (Syk). It binds reversibly to the ATP binding pocket with high affinity (Ki = 30nM), inhibiting the kinase activity with an IC50 of 41nM. Syk is a cytosolic protein kinase and part of the signalling cascade which occurs with Fc receptors, TCRs, and BCRs. It contains two src homology 2 (SH2) domains separated by a linker domain. These SH2 domains bind to tyrosine residues on the immunoreceptor tyrosine-based activating motif phosphorylated by Lyn, another kinase in the cascade. This motif is located on the cytoplasmic regions of several immune receptors including Fc receptors, TCRs, BCRs, and natural killer cell receptors. The flexibility provided by the linker enables the protein to bind to many receptor types. Inhibition of Syk suppresses downstream signal transduction. While Syk plays a role in some pathways involved in the generation of the oxidative burst by neutrophils or phagocytosis by macrophages, R406 does not have a significant effect on these processes. This is likely due to redundant pathways which do not involve Syk. Similarly Syk does not produce significant effects on platelet activation despite its involvement in glycoprotein IV and integrin based signalling. Activation of antibody-dependent cell-mediated toxicity by natural killer cells is also unaffected despite the involvement of Syk in Fc receptor signalling. R406 binds to the adenosine A3 receptor as an antagonist as well as the adenosine and monoamine uptake transporters as an inhibitor. It has also been found to be an inhibitor of UDP glucuronosyltransferase UGT1A1, phosphodiesterase PDE5, fatty acid amide hydrolase, 5-lipoxygenase, cathepsin L, and cathepsin S. R406 appears to inhibit a wide range of kinases at higher concentrations. It is thought that inhibition of some of these targets may be responsible for the increase in blood pressure seen with fostamatinib. | |
Record name | Fostamatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12010 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
901119-35-5 | |
Record name | Fostamatinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=901119-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fostamatinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0901119355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fostamatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12010 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fostamatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401009170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 6-[[5-fluoro-2-[(3,4,5-trimethoxyphenyl)amino]-4-pyrimidinyl]amino]-2,2-dimethyl-4-[(phosphonooxy)methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FOSTAMATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ8A3S5101 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.